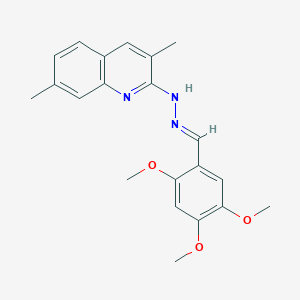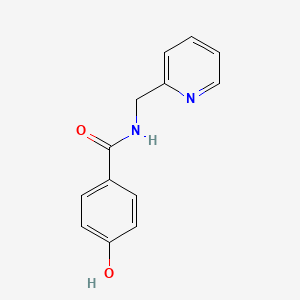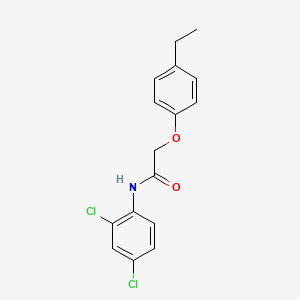![molecular formula C16H16N2O4 B5868332 N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5868332.png)
N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide, also known as MBH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MBH is a synthetic compound that belongs to the class of benzodioxole derivatives and has been found to possess various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide has been found to possess various scientific research applications. It has been extensively studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide has been shown to have significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. Additionally, N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Wirkmechanismus
The mechanism of action of N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide is not fully understood. However, it has been proposed that N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide exerts its anticancer activity by inducing apoptosis, which is a process of programmed cell death. N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide has been found to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins in cancer cells. Additionally, N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects
N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) in cancer cells, which are known to be involved in the pathogenesis of cancer. Additionally, N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide has been found to increase the levels of glutathione, an antioxidant that is involved in the detoxification of ROS. N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide has also been shown to decrease the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. Additionally, it has been found to have low toxicity in animal models, which makes it a suitable candidate for further preclinical studies. However, N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, there is a lack of data on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for the research on N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide. Firstly, further studies are needed to elucidate its mechanism of action and determine its optimal dosage and administration route. Secondly, preclinical studies are needed to evaluate its safety and efficacy in animal models of cancer, Alzheimer's disease, and Parkinson's disease. Thirdly, clinical trials are needed to determine its safety and efficacy in humans. Finally, further studies are needed to identify new derivatives of N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide that have improved pharmacokinetic and pharmacodynamic properties.
Conclusion
In conclusion, N-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide is a synthetic compound that has potential applications in scientific research. It has been found to possess various biochemical and physiological effects and has been extensively studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to elucidate its mechanism of action, evaluate its safety and efficacy in animal models and humans, and identify new derivatives with improved pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
The synthesis of N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide involves the reaction of 1,3-benzodioxole-5-carbohydrazide with 5-methyl-2-furfural in the presence of acetic acid. The reaction proceeds under reflux conditions for several hours, and the product is obtained in good yield. The purity of the product can be increased by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
N-[(E)-1-(5-methylfuran-2-yl)propylideneamino]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-3-12(13-6-4-10(2)22-13)17-18-16(19)11-5-7-14-15(8-11)21-9-20-14/h4-8H,3,9H2,1-2H3,(H,18,19)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHIJCWAMWZLCV-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=CC2=C(C=C1)OCO2)/C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5868298.png)
![6,6-dimethyl-N-(2-phenylethyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5868305.png)


![2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5868321.png)
![3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5868323.png)
![methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5868325.png)
![6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5868337.png)
![2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5868339.png)
![5,6-dimethyl-3-(3-phenyl-2-propen-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5868342.png)